N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide
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Overview
Description
N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide is a complex organic compound that features a furan ring, a pyridylmethyl group, and an azaindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the azaindole moiety, and the coupling of these components. One common method involves the use of microwave-assisted conditions to synthesize ester and amide derivatives containing furan rings . The reaction conditions often include the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor to optimize reaction time and yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of microwave-assisted synthesis could also be adapted for industrial-scale production to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The pyridylmethyl group can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the azaindole moiety, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the products.
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, reduced amines, and substituted azaindole derivatives. These products can be further utilized in various applications, including pharmaceuticals and materials science.
Scientific Research Applications
N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s azaindole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N,N-Dimethylpyridin-4-amine: A related compound with a pyridine ring and dimethylamino group.
Furan-2-carboxamide derivatives: Compounds with similar furan ring structures and amide functionalities.
Uniqueness
N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide is unique due to its combination of a furan ring, azaindole moiety, and pyridylmethyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H19N5O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N,N-dimethyl-5-[6-(pyridin-4-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H19N5O2/c1-25(2)20(26)17-4-3-16(27-17)15-11-18(24-19-14(15)7-10-22-19)23-12-13-5-8-21-9-6-13/h3-11H,12H2,1-2H3,(H2,22,23,24) |
InChI Key |
XVWGZUNZVCHUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(O1)C2=CC(=NC3=C2C=CN3)NCC4=CC=NC=C4 |
Origin of Product |
United States |
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